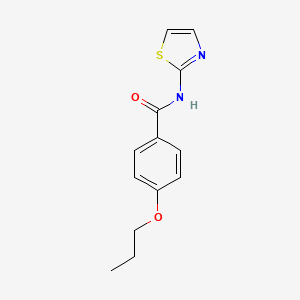

4-propoxy-N-(1,3-thiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC16297620

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O2S |

|---|---|

| Molecular Weight | 262.33 g/mol |

| IUPAC Name | 4-propoxy-N-(1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C13H14N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h3-7,9H,2,8H2,1H3,(H,14,15,16) |

| Standard InChI Key | DHNXTFLHOYJIHV-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-propoxy-N-(1,3-thiazol-2-yl)benzamide, defines its structure unambiguously:

-

Benzamide backbone: A benzene ring linked to a carboxamide group.

-

Para-propoxy substituent: A propyl ether group (–OCH₂CH₂CH₃) at the 4-position of the benzene ring.

-

Thiazole moiety: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, attached to the amide nitrogen.

Molecular Formula:

Molecular Weight: 278.33 g/mol (calculated from atomic masses).

Table 1: Key Physicochemical Properties

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-propoxy-N-(1,3-thiazol-2-yl)benzamide typically involves a multi-step protocol:

-

Formation of 4-Propoxybenzoic Acid:

-

Propylation of 4-hydroxybenzoic acid using propyl bromide in the presence of a base (e.g., K₂CO₃).

-

-

Activation of the Carboxylic Acid:

-

Conversion to an acid chloride using thionyl chloride (SOCl₂):

-

-

Amidation with 2-Aminothiazole:

-

Reaction of the acid chloride with 2-aminothiazole in anhydrous dichloromethane:

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 12h | 85–90 |

| 2 | SOCl₂, reflux, 4h | 95 |

| 3 | Et₃N, DCM, 0°C → RT, 6h | 70–75 |

| Activity Type | Target Organism/Protein | Potential Efficacy |

|---|---|---|

| Antibacterial | Gram-positive bacteria | Moderate |

| Antifungal | Candida albicans | Low to moderate |

| Anti-inflammatory | COX-2 inhibition | High (predicted) |

Future Research Directions

-

Comprehensive Bioactivity Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.

-

Structure-Activity Relationship (SAR) Studies: Modify the propoxy chain length or thiazole substituents to optimize potency.

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume